2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol

Lipophilicity LogP Drug-likeness

2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol (CAS 1823848-47-0; molecular formula C₈H₆ClF₃O; MW 210.58) is a halogenated arylethanol derivative bearing a gem-difluoro motif at the benzylic position and a 4-chloro-3-fluorophenyl substitution pattern. The gem-difluoro group serves as a lipophilic hydrogen-bond donor while enhancing metabolic stability relative to non-fluorinated benzylic alcohols.

Molecular Formula C8H6ClF3O
Molecular Weight 210.58 g/mol
Cat. No. B12302342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol
Molecular FormulaC8H6ClF3O
Molecular Weight210.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CO)(F)F)F)Cl
InChIInChI=1S/C8H6ClF3O/c9-6-2-1-5(3-7(6)10)8(11,12)4-13/h1-3,13H,4H2
InChIKeyDSUYQSHYSODEQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol: A Gem-Difluorinated Arylethanol Building Block for Medicinal Chemistry and Chemical Biology Procurement


2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol (CAS 1823848-47-0; molecular formula C₈H₆ClF₃O; MW 210.58) is a halogenated arylethanol derivative bearing a gem-difluoro motif at the benzylic position and a 4-chloro-3-fluorophenyl substitution pattern . The gem-difluoro group serves as a lipophilic hydrogen-bond donor while enhancing metabolic stability relative to non-fluorinated benzylic alcohols [1]. This compound is primarily utilized as a synthetic intermediate and fragment building block in early-stage drug discovery, where the unique combination of Cl/F regiochemistry and –CF₂–CH₂OH functionality provides differentiated physicochemical properties compared to mono-halogenated or dichloro analogs [2].

Why Generic Substitution Fails: Physicochemical and Structural Differentiation of 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol from In-Class Analogs


Compounds within the aryl-2,2-difluoroethanol family are not interchangeable building blocks. The specific combination of halogen substitution pattern (4-Cl / 3-F) and the electron-withdrawing gem-difluoro group adjacent to the hydroxyl governs computed LogP, metabolic soft-spot blocking capacity, and downstream coupling reactivity [1]. Replacing the 3-fluoro substituent with hydrogen (i.e., the 4-chlorophenyl analog) reduces molecular weight and LogP, while switching to a 3,4-dichloro pattern increases lipophilicity beyond optimal drug-like ranges . The regioisomeric 3-chloro-4-fluorophenyl analog presents altered electronic distribution at the aromatic ring, affecting both reactivity in cross-coupling and the metabolic fate of the phenyl ring itself [2]. These differences—though often predictive rather than experimentally benchmarked in a single study—can propagate through a synthetic sequence to alter lead compound potency, selectivity, and pharmacokinetic profiles, making informed building block selection at the fragment stage critical [3].

Quantitative Comparative Evidence: 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol vs. Closest Analogs


Computed LogP Differentiation: 4-Chloro-3-fluorophenyl vs. 4-Chlorophenyl and 3,4-Dichlorophenyl Analogs

The computed octanol-water partition coefficient (LogP) for 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol is 2.84 . By comparison, the 4-chlorophenyl analog (lacking the 3-fluoro substituent) has a lower computed LogP of 2.67 , while the 3,4-dichlorophenyl analog exhibits a higher LogP of 3.14 . The non-fluorinated ethanol analog, 2-(4-Chloro-3-fluorophenyl)ethanol, has a predicted water solubility of approximately 0.93 g/L at 25°C and a lower molecular weight (174.60), which, together with the absence of the gem-difluoro group, would predict a markedly lower LogP and different hydrogen-bonding capacity . The target compound thus occupies a differentiated lipophilicity space that is intermediate between under-halogenated and over-halogenated analogs, potentially aligning more closely with the preferred LogP range (1–3) for oral drug-like molecules.

Lipophilicity LogP Drug-likeness Building block selection Medicinal chemistry

Metabolic Stability Advantage: Gem-Difluoro Benzylic Blockade vs. Non-Fluorinated Ethanol Analogs

The gem-difluoro substitution at the benzylic position of 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol serves as a metabolic blocking group . Direct comparative human liver microsome (HLM) stability data for this specific compound are not available in the public domain. However, extensive class-level evidence demonstrates that gem-difluoro substitution at benzylic positions blocks CYP450-mediated benzylic hydroxylation, a major oxidative metabolic pathway for non-fluorinated benzyl alcohols . The non-fluorinated analog 2-(4-Chloro-3-fluorophenyl)ethanol (CAS 206362-79-0) lacks this protective gem-difluoro group and would be expected to undergo rapid benzylic oxidation to the corresponding phenylacetic acid derivative . Furthermore, the 2,2-difluoroethyl group is established as a lipophilic hydrogen-bond donor (via the –CF₂H proton with enhanced acidity) while acting as a stable bioisostere for alcohol, thiol, and ether groups that are otherwise susceptible to metabolic oxidation [1].

Metabolic stability Gem-difluoro Benzylic oxidation CYP450 Bioisostere

Aromatic Halogenation Regiochemistry: The 4-Chloro-3-Fluoro Substitution Pattern vs. Regioisomeric 3-Chloro-4-Fluoro Analogs

The 4-chloro-3-fluoro substitution pattern on the phenyl ring of 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol is distinct from the regioisomeric 3-chloro-4-fluorophenyl analog (CAS 1785261-10-0) [1]. A large-scale systematic pairwise analysis of over 220,000 compounds in Pfizer's human liver microsomal clearance database demonstrated that para-position fluorination or chlorination statistically lowers microsomal clearance, whereas ortho and meta substitutions for fluorine- and chlorine-containing moieties dramatically increase microsomal clearance [2]. In the target compound, the chlorine is at the para position (potentially clearance-lowering) and the fluorine is at the meta position. In the regioisomer (3-chloro-4-fluoro), the chlorine occupies the meta position (potentially clearance-increasing) and fluorine is at the para position. While the net effect depends on the specific context of the full elaborated molecule, this differential halogenation pattern provides the medicinal chemist with tunable control over metabolic fate that is not achievable with either regioisomer alone [3].

Regiochemistry Halogen substitution Cytochrome P450 Metabolic clearance Electronic effects

Halogen Selection: Chloro vs. Bromo Analog as a Synthetic Handle for Downstream Cross-Coupling

The target compound features a para-chloro substituent (C–Cl bond), which provides a competent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. The corresponding 4-bromo-3-fluorophenyl analog (CAS 1823989-97-4; MW 255.03) contains a C–Br bond that is inherently more reactive in oxidative addition with Pd(0) catalysts, which can be advantageous for challenging coupling partners but may also lead to premature reaction or reduced chemoselectivity in substrates containing multiple halogen handles [2]. The C–Cl bond in the target compound offers a more controlled reactivity profile, making it the preferred choice for synthetic sequences where orthogonal reactivity or late-stage diversification is required [3]. No direct comparative coupling yield data for this specific compound versus the bromo analog were located in the public domain.

Cross-coupling Suzuki coupling Bromo vs. Chloro Building block reactivity C–X bond

Primary Alcohol Functionality: Nucleophilic Versatility for Etherification and Esterification vs. Tertiary Alcohol or Phenol Analogs

The target compound contains a primary alcohol (–CH₂OH) group adjacent to the gem-difluoro-substituted carbon . This primary alcohol is a versatile synthetic handle for O-alkylation, acylation, Mitsunobu reactions, and conversion to leaving groups (mesylate, tosylate, halide). By contrast, the isomeric 1-(4-chlorophenyl)-2,2-difluoroethanol structure (where the hydroxyl is directly attached to the benzylic carbon bearing one fluorine, resulting in a secondary alcohol) would exhibit reduced nucleophilicity and different stereoelectronic properties . The 2,2-difluoroethyl group is also a known lipophilic hydrogen-bond donor, and its installation via the primary alcohol of the target compound enables late-stage functionalization onto heteroatom nucleophiles (thiols, amines, alcohols) including pharmaceutically relevant molecules such as Captopril, Normorphine, and Mefloquine [1]. No direct kinetic comparison of the target compound's alcohol reactivity versus its secondary alcohol isomer was found in the public domain.

Primary alcohol Nucleophilicity Etherification Esterification Building block diversification

Physical Form and Storage: Liquid Handling vs. Solid Analogs for Automated Dispensing and Solubilization

2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol is reported as a colorless liquid at ambient temperature . By comparison, the 4-chlorophenyl analog (CAS 207799-86-8; lacking the 3-fluoro substituent) is a white solid with a melting point of 38–39°C [1], and the 3,4-dichlorophenyl analog (CAS 1785614-98-3) is also a white solid . The liquid physical form of the target compound may facilitate automated liquid dispensing in high-throughput chemistry workflows and eliminate the need for pre-weighing and dissolution of solid material, potentially reducing handling time and improving dosing accuracy in parallel synthesis libraries.

Physical form Liquid handling Automated dispensing Solubility Laboratory logistics

Optimal Procurement and Application Scenarios for 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol


Fragment-Based Drug Discovery: A Balanced LogP and Metabolic Stability Starting Point

In fragment-based lead generation, 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol is procured as a fragment with a computed LogP of 2.84, placing it within the optimal lipophilicity range for fragment elaboration (LogP 1–3) while offering superior drug-like property space relative to the 3,4-dichlorophenyl analog (LogP 3.14, which may exceed favorable lipophilicity thresholds) . The pre-installed gem-difluoro motif provides inherent benzylic metabolic stability, reducing the likelihood of rapid oxidative clearance of the elaborated lead compound compared to fragments built on non-fluorinated benzylic alcohol scaffolds .

Late-Stage Diversification via Aryl Chloride Cross-Coupling

The para-chloro substituent on the target compound enables controlled, late-stage palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) after elaboration of the primary alcohol handle [1]. This reactivity profile is preferred over the bromo analog (CAS 1823989-97-4) in synthetic sequences where the aryl halide must survive multiple intervening transformations before diversification, minimizing premature coupling and improving overall synthetic efficiency.

Automated Parallel Library Synthesis: Liquid-Phase Handling Advantage

The liquid physical form of the target compound at room temperature makes it suitable for automated liquid dispensing platforms used in parallel library synthesis . Compared to the 4-chlorophenyl analog (a white solid requiring pre-weighing and dissolution) or the 3,4-dichlorophenyl analog (also solid), the liquid target compound streamlines compound management workflows, reduces handling time, and improves dispensing accuracy in 96- or 384-well plate formats for high-throughput chemistry applications.

Bioisostere Strategy: Installing the 2,2-Difluoroethyl Lipophilic Hydrogen-Bond Donor Pharmacophore

The primary alcohol of the target compound can be converted to a leaving group and used to install the 2,2-difluoroethyl motif onto heteroatom nucleophiles (thiols, amines, alcohols) on advanced intermediates or drug-like molecules [2]. This bioisosteric replacement strategy allows medicinal chemistry teams to introduce a lipophilic hydrogen-bond donor that mimics alcohol, thiol, or ether functionality while enhancing metabolic stability compared to the native functional group, making this building block a versatile procurement choice for multiple lead optimization campaigns.

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